N-Biotinylcaproic Acid N-Biotinylcaproic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330001
InChI: InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
Molecular Formula: C16H27N3O4S
Molecular Weight: 357.5 g/mol

N-Biotinylcaproic Acid

CAS No.:

Cat. No.: VC13330001

Molecular Formula: C16H27N3O4S

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

N-Biotinylcaproic Acid -

Specification

Molecular Formula C16H27N3O4S
Molecular Weight 357.5 g/mol
IUPAC Name 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
Standard InChI InChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)
Standard InChI Key CMUGHZFPFWNUQT-UHFFFAOYSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Biotinylcaproic Acid features a biotin moiety linked to 6-aminohexanoic acid via an amide bond. The biotin component consists of a tetrahydrothiophene ring fused with a ureido group, while the aminohexanoic acid spacer provides flexibility and distance between the biotin and target molecules . The molecular formula is C₁₆H₂₇N₃O₄S, with a molar mass of 357.468 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Density1.2 g/cm³
Boiling Point721.3°C at 760 mmHg
Melting Point220–230°C (decomposition)
Flash Point390°C
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)

The compound’s high melting point and thermal stability are attributed to strong hydrogen bonding within the crystalline lattice, while its solubility profile makes it suitable for reactions in aprotic solvents .

Synthesis and Manufacturing Processes

Industrial Synthesis Routes

The synthesis of N-Biotinylcaproic Acid involves multi-step reactions to achieve enantiomeric purity. A patented method (CN107686488B) outlines the following process :

  • Cyclization and Dehydration: Cyclic acid (1,3-dibenzylimidazole-2-ketone-cis-4,5-dicarboxylic acid) is treated with acetic anhydride to form meso-cyclic anhydride.

  • Reduction: The anhydride is reduced using a borohydride-based agent (e.g., KBH₄) in tetrahydrofuran (THF) to yield racemic d,l-lactone.

  • Chiral Resolution: d,l-lactone undergoes amidation with a dextrorotatory amine, such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, to precipitate the (4S,5R)-monoamide enantiomer.

  • Acidolysis: The monoamide is hydrolyzed under acidic conditions to produce (3aS,6aR)-lactone, a key biotin intermediate .

Table 2: Critical Reaction Parameters

StepConditionsYield
CyclizationReflux, 10–12 h85–90%
Reduction (KBH₄/ZnCl₂)20–25°C, 2–3 h92.2%
AcidolysisReflux in HCl, 6–8 h78–82%

This method emphasizes sustainability through solvent recovery and chiral auxiliary reuse, aligning with green chemistry principles .

Biological Roles and Mechanisms of Action

Biotin-Dependent Metabolic Pathways

Biotin serves as a cofactor for carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism . N-Biotinylcaproic Acid’s spacer moiety enhances its utility in these processes by:

  • Facilitating Enzyme Binding: The aminohexanoic acid linker positions biotin optimally within enzyme active sites, as seen in holocarboxylase synthetase-mediated reactions .

  • Modulating Histone Biotinylation: Biotinylation of lysine residues in histones (e.g., H4K12) regulates chromatin structure and gene expression, with implications for genomic stability and epigenetic inheritance .

Avidin-Biotin Interactions

The compound’s biotin moiety binds to avidin with a dissociation constant (Kd) of ~10⁻¹⁵ M, one of the strongest non-covalent interactions known . This property is exploited in:

  • Immunoassays: Biotinylated antibodies enable highly sensitive detection of antigens via streptavidin-enzyme conjugates.

  • Drug Delivery: Biotin-functionalized nanoparticles target cancer cells overexpressing biotin receptors, enhancing therapeutic specificity .

Applications in Biotechnology and Medicine

Diagnostic Technologies

N-Biotinylcaproic Acid is integral to SERS-based biosensors. For example, silver nanoparticles modified with this compound and cyclohexyl isocyanide generate enhanced Raman signals when bound to biotinylated substrates, enabling ultrasensitive detection of pathogens .

Protein and Oligosaccharide Labeling

The compound’s aminohexanoic acid spacer minimizes steric hindrance during biotinylation reactions. In glycobiology, it labels p-aminophenyl glycosides to create biotinylated oligosaccharides for lectin binding studies .

Table 3: Comparative Analysis of Biotin Derivatives

CompoundSpacer/LinkerKey Application
Biotin-PEGPolyethylene glycolImproved solubility
Biotin-XXExtended alkyl chainCell membrane penetration
N-Biotinylcaproic Acid6-Aminohexanoic acidSERS, enzyme labeling

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